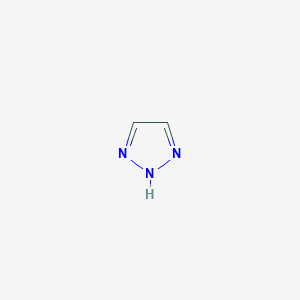

1H-1,2,3-Triazole

説明

Heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3.

Structure

3D Structure

特性

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to 1H-1,2,3-Triazole Synthesis: Mechanisms and Protocols for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a highly sought-after heterocyclic scaffold. The advent of "click chemistry" has further propelled the synthesis of 1,2,3-triazoles to the forefront of chemical research, offering efficient and reliable methods for their construction. This guide provides a comprehensive overview of the core mechanisms for synthesizing 1H-1,2,3-triazoles, tailored for professionals in the chemical sciences. We will delve into the thermal Huisgen cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC), complete with mechanistic insights, detailed experimental protocols, and quantitative data to inform your synthetic strategies.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The seminal work of Rolf Huisgen laid the foundation for 1,2,3-triazole synthesis through the [3+2] cycloaddition of an azide (a 1,3-dipole) and an alkyne (a dipolarophile).[1] This reaction is a concerted, pericyclic process involving the 4 π-electrons of the azide and the 2 π-electrons of the alkyne.[2]

Thermal Huisgen Cycloaddition

The original Huisgen cycloaddition is a thermal process that typically requires elevated temperatures to overcome a significant activation energy barrier.[3] A notable drawback of the thermal method is its lack of regioselectivity when using asymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[4]

Mechanism:

The thermal cycloaddition proceeds through a concerted mechanism where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously in a single transition state. The orientation of the azide and alkyne in the transition state determines the regiochemistry of the product. Due to the similar energy levels of the two possible transition states, a mixture of regioisomers is often observed.[3]

Quantitative Data: Thermal Cycloaddition

| Alkyne | Azide | Temperature (°C) | Time (h) | Ratio (1,4:1,5) | Reference |

| Phenylacetylene | Benzyl azide | 98 | 18 | Mixture | [4] |

| Methyl propiolate | Methyl azide | - | - | Mixture | [5] |

Experimental Protocol: General Procedure for Thermal Azide-Alkyne Cycloaddition

Materials:

-

Azide (1.0 eq)

-

Alkyne (1.0-1.2 eq)

-

High-boiling solvent (e.g., toluene, xylene, or neat)

Procedure:

-

In a sealed reaction vessel, combine the azide and the alkyne.

-

If using a solvent, add it to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product, which may contain a mixture of regioisomers, by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery of copper(I) catalysis by the groups of Meldal and Sharpless revolutionized 1,2,3-triazole synthesis, establishing it as the quintessential "click" reaction.[4] The CuAAC reaction exhibits a remarkable rate acceleration (10⁷ to 10⁸-fold) compared to its thermal counterpart and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer.[3] This reaction is robust, tolerates a wide range of functional groups, and can be performed in various solvents, including water.[6]

Mechanism:

The currently accepted mechanism for CuAAC involves a stepwise process. The Cu(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.

Quantitative Data: Comparison of Common CuAAC Ligands

The choice of ligand is crucial in CuAAC, as it stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction.

| Property | BTTAA | BTTES | THPTA | TBTA |

| Reaction Kinetics | Very High | High | Moderate | Very High |

| Biocompatibility | Very High | Very High | Moderate | Low |

| Cytotoxicity | Very Low | Very Low | Moderate | High |

| Water Solubility | Moderate | High | High | Low |

| Organic Solubility | Moderate | Low | Low | Very High |

| Required Copper Conc. | Very Low | Low | Moderate | High |

| Stability in Bio. Systems | Very High | Very High | Moderate | Low |

Data compiled from various sources.

Experimental Protocols

Materials:

-

Terminal alkyne (1.0 eq)

-

Azide (1.0-1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium L-ascorbate (0.1-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

-

Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is often observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a biocompatible buffer (e.g., PBS, pH 7.4)

-

Azide-containing cargo (e.g., fluorescent dye, biotin)

-

THPTA or other water-soluble ligand

-

CuSO₄·5H₂O

-

Sodium L-ascorbate

Procedure:

-

Prepare stock solutions: CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium L-ascorbate (e.g., 100 mM in water, freshly prepared).

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing cargo.

-

Prepare a premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio).

-

Add the CuSO₄/THPTA solution to the biomolecule mixture.

-

Initiate the reaction by adding the freshly prepared sodium L-ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. If using light-sensitive reagents, protect the reaction from light.

-

Purify the conjugated biomolecule using a method appropriate for its properties (e.g., size-exclusion chromatography, dialysis, or affinity purification) to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.

Mechanism:

Similar to the thermal Huisgen cycloaddition, SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. The azide and the strained alkyne react to form a stable triazole linkage.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. sci-rad.com [sci-rad.com]

- 6. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties and Structure of 1H-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and reactivity of the 1H-1,2,3-triazole core. This aromatic heterocycle is a cornerstone in modern medicinal chemistry and drug development, primarily due to its unique electronic properties, metabolic stability, and its facile synthesis via "click" chemistry.

Core Structure and Tautomerism

This compound is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. The ring consists of two carbon atoms and three contiguous nitrogen atoms. Its structure is planar, with all ring atoms being sp² hybridized, and it possesses a 6π electron system that imparts aromatic character.[1]

A key feature of the parent triazole is its existence in a tautomeric equilibrium with the 2H-1,2,3-triazole isomer. In aqueous solution, the 2H-tautomer is the major form, with a 1H to 2H ratio of approximately 1:2.[2] This equilibrium is crucial as the electronic properties and hydrogen bonding capabilities of the two tautomers differ, which can influence molecular interactions with biological targets.

Caption: Tautomeric equilibrium between 1H- and 2H-1,2,3-triazole.

Physicochemical and Structural Properties

The physicochemical properties of this compound are summarized below. Its high solubility in water and notable dipole moment are key characteristics influencing its application in biological systems.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [3] |

| Molar Mass | 69.07 g/mol | [] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 23-25 °C | [1][] |

| Boiling Point | 203 °C (at 752 mmHg) | [1] |

| Density | 1.192 g/mL (at 25 °C) | [1] |

| pKa (of conjugate acid) | 1.17 | [1] |

| pKa (as an acid) | 9.4 | [1][3] |

| Solubility | Highly soluble in water | [2] |

| Dipole Moment | 1.85 D (tautomeric mixture in benzene) | [1] |

The precise molecular geometry of this compound has been determined with high accuracy using millimeter-wave spectroscopy. These structural parameters are fundamental for computational modeling and understanding intermolecular interactions.[5]

Table 2: Selected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Value | Reference(s) |

| Bond Lengths | N1-N2 | 1.352 Å | [6] |

| N2-N3 | 1.301 Å | [6] | |

| N3-C4 | 1.343 Å | [5] | |

| C4-C5 | 1.361 Å | [5] | |

| C5-N1 | 1.350 Å | [5] | |

| Bond Angles | C5-N1-N2 | 107.9° | [5] |

| N1-N2-N3 | 109.8° | [5] | |

| N2-N3-C4 | 105.7° | [5] | |

| N3-C4-C5 | 110.1° | [5] | |

| C4-C5-N1 | 106.5° | [5] |

Spectroscopic Characterization

The structural identity of this compound and its derivatives is routinely confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.79 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 130.6 (C4, C5) | [1] |

| Infrared (IR) | Key absorptions for N-H, C-H, and ring vibrations. | [7][8] |

| Mass Spectrometry (MS) | m/z 69 (M⁺) | [9][10] |

Synthesis of the 1,2,3-Triazole Core

The synthesis of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed under thermal conditions, but the development of a copper(I)-catalyzed variant (CuAAC) by Sharpless and Meldal revolutionized its application, making it the premier example of "click chemistry."[11][12] The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[13]

Caption: General synthetic pathways to 1,2,3-triazoles via Huisgen cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (General Procedure)

This protocol describes a general method for the CuAAC reaction, a cornerstone of "click" chemistry, widely used in drug discovery for library synthesis.

Materials:

-

Organic Azide (1.0 eq)

-

Terminal Alkyne (1.0-1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent: typically a 1:1 mixture of water and t-butanol or DMF/water.

Procedure:

-

To a round-bottom flask, add the organic azide and the terminal alkyne.

-

Dissolve the starting materials in the chosen solvent system (e.g., H₂O/t-BuOH).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction should turn from blue to a yellowish/greenish color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product can be isolated by various workup procedures depending on its properties. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity and Applications in Drug Development

The 1,2,3-triazole ring is exceptionally stable to metabolic degradation, including oxidative and reductive conditions, as well as acidic and basic hydrolysis. This stability makes it an excellent scaffold in drug design. One notable reaction is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms, typically under thermal conditions in substituted amino-triazoles.[1][14]

The triazole core is considered a privileged pharmacophore and a versatile linker in drug discovery. Its ability to engage in hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions, while maintaining a rigid planar structure, allows for favorable binding to various biological targets.[2]

Role in Signaling Pathways: The Case of Carboxyamidotriazole (CAI)

While the unsubstituted triazole is not biologically active in itself, its derivatives have been developed to target numerous signaling pathways. A prominent example is Carboxyamidotriazole (CAI), an anti-cancer agent that functions as a calcium signal transduction inhibitor.[15]

CAI inhibits non-voltage-gated calcium channels, which blocks the influx of extracellular calcium. This disruption of calcium homeostasis interferes with downstream signaling cascades crucial for cell proliferation and angiogenesis. Specifically, CAI has been shown to down-regulate the Nitric Oxide Synthase (NOS) and Vascular Endothelial Growth Factor (VEGF) pathway, thereby inhibiting the formation of new blood vessels that tumors require for growth.[5]

Caption: Mechanism of action for Carboxyamidotriazole (CAI) in inhibiting angiogenesis.

References

- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. starchemistry888.com [starchemistry888.com]

- 15. rsc.org [rsc.org]

The Aromaticity of the 1,2,3-Triazole Ring: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, largely owing to its remarkable stability, synthetic accessibility, and ability to engage in various non-covalent interactions. At the heart of these properties lies the inherent aromaticity of the triazole ring. This guide provides a comprehensive technical overview of the electronic structure, theoretical underpinnings, and experimental evidence that define the aromatic character of the 1,2,3-triazole core.

Electronic Basis of Aromaticity in 1,2,3-Triazoles

The aromaticity of the 1,2,3-triazole ring is fundamentally derived from its compliance with Hückel's rule for aromaticity.[1][2] This rule stipulates that a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic character. The 1,2,3-triazole ring, a five-membered heterocycle containing two carbon and three nitrogen atoms, fulfills these criteria.[1]

All five atoms within the ring are sp² hybridized, resulting in a planar geometry with a continuous overlapping system of p-orbitals.[1] The aromatic sextet of π-electrons is formed by contributions from the two carbon atoms (one electron each) and the three nitrogen atoms. One nitrogen atom contributes two electrons from its lone pair, while the other two nitrogen atoms each contribute one electron to the delocalized system.[1] This delocalization of 6π-electrons over the five-membered ring imparts significant thermodynamic stability.[1]

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium in both solution and the gas phase.[1][2] Both of these tautomers are considered aromatic, whereas the 4H-tautomer is non-aromatic.[1] Computational studies have indicated that the 2H-tautomer is generally more stable in the gas phase.[3]

Quantitative Assessment of Aromaticity

The aromaticity of 1,2,3-triazoles has been quantified through various computational methods. The most common indices include Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA).

| Aromaticity Index | Tautomer | Calculated Value | Reference Compound (Benzene) |

| Aromatic Stabilization Energy (ASE) | 1H-1,2,3-triazole | 20.21 kcal/mol | ~36 kcal/mol |

| 2H-1,2,3-triazole | 22.21 kcal/mol | ~36 kcal/mol | |

| Bond Lengths (Å) from Millimeter-wave Spectroscopy | Bond | This compound | 2H-1,2,3-triazole |

| N1-N2 | 1.350 | 1.321 | |

| N2-N3 | 1.305 | 1.321 | |

| N3-C4 | 1.360 | 1.352 | |

| C4-C5 | 1.378 | 1.373 | |

| C5-N1 | 1.365 | - | |

| C5-N2 | - | 1.352 |

Table 1: Quantitative Aromaticity Data for 1,2,3-Triazole Tautomers. ASE values provide an energetic measure of stability due to electron delocalization.[4] Bond lengths determined by high-resolution spectroscopy indicate the degree of bond equalization, a hallmark of aromatic systems.[3]

Experimental Protocols for Synthesis and Characterization

The robust aromatic nature of the 1,2,3-triazole ring allows for its efficient synthesis through various methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

Principle: This "click chemistry" reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole.

Detailed Protocol:

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

-

Catalyst Addition: To the stirred reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water). This is followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 ± 3 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are completely consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via RuAAC

Principle: The ruthenium-catalyzed reaction provides complementary regioselectivity to the CuAAC, affording the 1,5-disubstituted triazole isomer.

Detailed Protocol:

-

Inert Atmosphere: Place the organic azide (e.g., benzyl azide, 0.075 mol) in a three-necked round-bottomed flask equipped with a magnetic stir bar and purge the vessel with an inert gas (e.g., argon).

-

Reagent Addition: Add dichloroethane (DCE, 150 mL) followed by the terminal alkyne (e.g., phenylacetylene, 0.0789 mol) to the flask. Place the reaction in a pre-heated oil bath at 45 °C.

-

Catalyst Introduction: After 5 minutes of stirring, add a solution of the ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, 0.752 mmol) in DCE (3 mL) to the reaction vessel via syringe.

-

Reaction Progression: Monitor the reaction, which is typically complete within 30 minutes, often indicated by a color change from orange to dark brown.

-

Purification: Cool the reaction mixture to room temperature and add silica gel. Remove the solvent by rotary evaporation. Place the resulting powder on a column and flush with ethyl acetate. Concentrate the eluent and triturate the resulting solid with hexanes. Filter the solid, wash with hexanes, and dry under vacuum to yield the pure 1,5-disubstituted triazole.

Characterization of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons attached to the triazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm), shifted downfield due to the diamagnetic ring current effect, a characteristic of aromatic systems. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton signal appears as a singlet in the range of δ 8.00–8.75 ppm.[5]

-

¹³C NMR: The carbon atoms of the triazole ring also exhibit chemical shifts in the aromatic region, typically between δ 120-150 ppm.[5] For instance, in 1,4-disubstituted triazoles, the C5 and C4 carbons appear in the ranges of δ 122.46–127.49 and δ 139.27–148.64 ppm, respectively.[5]

X-ray Crystallography:

-

Bond Length Analysis: Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles.[6] In an aromatic system, the bond lengths are intermediate between those of typical single and double bonds, indicating electron delocalization. A high degree of bond length equalization within the ring is a strong indicator of aromaticity.[7] For instance, precise measurements from millimeter-wave spectroscopy have determined the bond lengths in 1H- and 2H-1,2,3-triazole, showing this intermediate character.[3]

Visualizing the Logic of Aromaticity Determination

The determination of aromaticity in a heterocyclic compound like 1,2,3-triazole follows a clear logical progression based on established electronic and structural rules.

Caption: Workflow for determining the aromaticity of a molecule.

This flowchart illustrates the sequential criteria that must be met for a compound to be classified as aromatic. The 1,2,3-triazole ring successfully navigates this pathway, confirming its aromatic nature.

Resonance Structures of the 1,2,3-Triazole Ring

The delocalization of the 6π-electron system in the this compound can be represented by several resonance structures, which collectively contribute to the overall stability and electronic distribution of the ring.

References

- 1. Page loading... [guidechem.com]

- 2. acs.org [acs.org]

- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Criteria for determining aromaticity in heterocycles [quimicaorganica.org]

The Synthesis of 1H-1,2,3-Triazoles: A Technical Guide to a Century of Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bonding, and rigid planar structure. The journey of its synthesis is a compelling narrative of chemical innovation, spanning from early serendipitous discoveries to the modern era of high-efficiency "click" chemistry. This in-depth technical guide provides a comprehensive overview of the seminal discoveries and historical evolution of this compound synthesis, complete with detailed experimental protocols, quantitative comparisons of key methodologies, and visualizations of the underlying chemical principles.

The Dawn of 1,2,3-Triazole Synthesis: The Pechmann Reaction

The first synthesis of a 1,2,3-triazole derivative is credited to German chemist Hans von Pechmann in 1888. This early method, known as the Pechmann triazole synthesis, involves the reaction of a diazomethane with a compound containing an activated methylene group, such as a β-ketoester. While not a widely used method today due to the hazardous nature of diazomethane, it represents the foundational discovery in this field.

Experimental Protocol: Pechmann Synthesis of a 1,2,3-Triazole Derivative

Reaction: Diazomethane with ethyl acetoacetate.

Materials:

-

Diazomethane (handle with extreme caution, prepared in situ from a suitable precursor like Diazald®)

-

Ethyl acetoacetate

-

Diethyl ether (anhydrous)

Procedure:

-

In a fume hood, a solution of ethyl acetoacetate (1 equivalent) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

A freshly prepared ethereal solution of diazomethane is added dropwise to the stirred solution of ethyl acetoacetate. The addition is continued until a faint yellow color persists, indicating a slight excess of diazomethane.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The solvent and excess diazomethane are carefully removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1,2,3-triazole.

The Huisgen 1,3-Dipolar Cycloaddition: A Foundational Discovery

The landscape of 1,2,3-triazole synthesis was fundamentally reshaped in the mid-20th century by the pioneering work of Rolf Huisgen. His systematic investigation of 1,3-dipolar cycloaddition reactions established a powerful and general method for the synthesis of five-membered heterocycles. The thermal Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne became the classical method for preparing 1,2,3-triazoles.[1] This reaction proceeds via a concerted pericyclic mechanism.[2] However, the thermal process requires elevated temperatures and long reaction times, and critically, it results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[3]

Experimental Protocol: Thermal Huisgen Cycloaddition of Benzyl Azide and Phenylacetylene

Reaction: Benzyl azide with phenylacetylene to form a mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Toluene (anhydrous)

Procedure:

-

In a sealed tube, benzyl azide (1.0 equivalent) and phenylacetylene (1.0 equivalent) are dissolved in anhydrous toluene.

-

The tube is securely sealed, and the reaction mixture is heated to 98 °C for 18 hours.[1]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, is then purified by column chromatography on silica gel to separate the isomers.

Caption: Mechanism of the thermal Huisgen 1,3-dipolar cycloaddition.

The "Click" Chemistry Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis occurred in 2002 with the independent reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction, the quintessential example of "click chemistry," proceeds with remarkable efficiency and, most importantly, complete regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out under mild, often aqueous, conditions and tolerates a wide range of functional groups.[4][5] The dramatic rate acceleration and exquisite regiocontrol are attributed to a stepwise mechanism involving copper-acetylide intermediates.[4]

Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Reaction: Benzyl azide with phenylacetylene catalyzed by copper(I).

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

In a flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole. A yield of 73% has been reported for this reaction.[7]

Caption: The catalytic cycle of the CuAAC reaction.

Accessing the "Other" Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provides a robust route to 1,4-disubstituted 1,2,3-triazoles, access to the 1,5-disubstituted isomers remained a challenge. In 2005, the research groups of Valery Fokin and Guochen Jia reported that ruthenium complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles.[8] This reaction, termed RuAAC, proceeds through a distinct mechanism involving a ruthenacycle intermediate.[9] A significant advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[8]

Experimental Protocol: RuAAC Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Reaction: Benzyl azide with phenylacetylene catalyzed by a ruthenium(II) complex.

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)]

-

1,2-Dichloroethane (DCE), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottomed flask under an inert atmosphere, dissolve benzyl azide (10.0 g, 0.075 mol) and phenylacetylene (8.06 g, 0.0789 mol) in anhydrous DCE (150 mL).[10]

-

Heat the reaction mixture to 45 °C in an oil bath.

-

After 5 minutes, add a solution of [Cp*RuCl(cod)] (285 mg, 0.752 mmol, 1 mol%) in anhydrous DCE (3 mL) to the reaction vessel via syringe.

-

Stir the reaction at 45 °C and monitor its progress. The reaction is typically complete within 30 minutes.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

-

The resulting powder is loaded onto a column and flushed with ethyl acetate. The eluent is concentrated to give the crude product.

-

The crude solid is triturated with hexanes, filtered, and dried in vacuo to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole. Yields of 90-92% have been reported for this procedure.[10]

Caption: The catalytic cycle of the RuAAC reaction.

Metal-Free Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts limited the application of CuAAC in living systems. This challenge spurred the development of the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a metal catalyst.[11] Pioneered by Carolyn Bertozzi, SPAAC utilizes the high ring strain of cyclooctynes, which readily react with azides in a [3+2] cycloaddition to release this strain.[11] The reaction is fast, highly selective, and biocompatible, making it an invaluable tool for in vivo imaging and bioconjugation. The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne.

Experimental Protocol: SPAAC using a DBCO Reagent and Benzyl Azide

Reaction: A dibenzocyclooctyne (DBCO) derivative with benzyl azide.

Materials:

-

DBCO-containing molecule (e.g., DBCO-NHS ester for protein labeling)

-

Benzyl azide

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (optional, as a co-solvent)

Procedure:

-

Prepare a stock solution of the DBCO reagent in DMSO.

-

Prepare a solution of the azide-functionalized molecule (e.g., benzyl azide) in PBS.

-

Combine the DBCO solution and the azide solution in a reaction vessel. If necessary, the final concentration of DMSO should be kept low (typically <10%) to maintain the integrity of biological samples.

-

Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the concentrations of the reactants and the specific DBCO derivative used.[12]

-

The progress of the reaction can be monitored by observing the disappearance of the DBCO's characteristic UV absorbance at around 310 nm.[13]

-

The resulting triazole conjugate can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography for biomolecules.

Caption: The catalyst-free SPAAC reaction.

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method for constructing a this compound depends on the desired regiochemistry, the tolerance of the substrates to the reaction conditions, and the intended application. The following tables provide a quantitative comparison of the key synthetic methodologies.

Table 1: Comparison of Major 1,2,3-Triazole Synthesis Methods

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers[3] | Exclusively 1,4-isomer[4] | Exclusively 1,5-isomer (with terminal alkynes)[8] | Mixture, depends on cyclooctyne structure |

| Reaction Conditions | High temperature (80-150 °C), long reaction times[1] | Room temperature, aqueous or organic solvents[6] | Room temperature to elevated temperatures (40-80 °C)[10] | Physiological conditions (room temp, aqueous)[11] |

| Typical Yields | Moderate to good, separation of isomers required | High to quantitative[7] | Good to excellent[10] | High to quantitative |

| Catalyst | None | Copper(I) | Ruthenium(II)[8] | None |

| Substrate Scope | Broad | Terminal alkynes | Terminal and internal alkynes[8] | Azides and strained alkynes |

| Key Advantage | Simplicity (no catalyst) | High regioselectivity, mild conditions, "click" reaction | Access to 1,5-regioisomers, tolerates internal alkynes | Bioorthogonal, catalyst-free |

| Key Disadvantage | Lack of regioselectivity, harsh conditions | Catalyst cytotoxicity in biological systems | Catalyst cost and potential toxicity | Requires synthesis of strained alkynes |

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.14 |

| Dibenzocyclooctyne | DBCO | 0.24 - 0.31[6] |

| Dibenzoazacyclooctyne | DIBAC | 1.9 |

| Biarylazacyclooctynone | BARAC | ~3.1 |

Note: Rate constants can vary depending on the solvent and specific reaction conditions.[6][14]

Conclusion

The synthesis of the this compound ring has undergone a remarkable evolution, from the early work of Pechmann to the highly sophisticated and controlled methods available today. The Huisgen 1,3-dipolar cycloaddition laid the essential groundwork, but it was the advent of copper- and ruthenium-catalyzed reactions that unlocked the full potential of this chemistry by providing exquisite control over regioselectivity. The development of strain-promoted, catalyst-free cycloadditions has further expanded the horizons of triazole synthesis, enabling its application in the complex environment of living systems. For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic methodologies is crucial for the rational design and efficient synthesis of novel functional molecules. The continued innovation in this field promises even more powerful and versatile tools for the construction of this important heterocyclic motif.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. interchim.fr [interchim.fr]

- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

Tautomerism in 1H-1,2,3-Triazole: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the tautomeric landscape of 1H-1,2,3-triazole, detailing its structural dynamics, the factors governing its equilibrium, and the profound implications for medicinal chemistry, materials science, and coordination chemistry.

The 1,2,3-triazole moiety is a cornerstone in modern chemical sciences, celebrated for its stability, synthetic accessibility via "click chemistry," and its versatile role as a pharmacophore and functional linker.[1][2] A nuanced understanding of its chemistry, however, requires a deep appreciation of its tautomeric nature. The unsubstituted this compound exists as a dynamic equilibrium of primarily two tautomers: the 1H- and 2H-forms, with the 4H-tautomer being a less stable, non-aromatic species.[3][4] This guide provides a comprehensive technical overview of this phenomenon, tailored for researchers, scientists, and drug development professionals.

The Tautomeric Forms of 1,2,3-Triazole

1,2,3-Triazole can exist in three potential tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring.

-

This compound: An asymmetric tautomer with the proton residing on the N1 nitrogen.

-

2H-1,2,3-Triazole: A symmetric tautomer with the proton on the N2 nitrogen.

-

4H-1,2,3-Triazole: A non-aromatic and generally less stable tautomer.

The equilibrium between the 1H- and 2H-tautomers is the most significant and has been the subject of extensive experimental and computational investigation.

Diagram of Tautomeric Equilibrium in 1,2,3-Triazole

Caption: Prototropic tautomerism in the 1,2,3-triazole ring system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is delicately balanced and can be significantly influenced by a variety of internal and external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.

-

Gas Phase and Nonpolar Solvents: In the gas phase and in nonpolar solvents, the 2H-tautomer is generally more stable.[5] This is attributed to its lower dipole moment.

-

Polar Solvents: In polar solvents, particularly aqueous solutions, the 1H-tautomer is favored due to its larger dipole moment, which allows for stronger stabilizing interactions with the polar solvent molecules.[5]

Substituent Effects

The nature and position of substituents on the triazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing and electron-donating groups can influence the acidity and basicity of the nitrogen atoms, thereby shifting the equilibrium. For instance, electron-attracting substituents on an amino nitrogen attached to the triazole ring can increase the proportion of the 1-isomer in the equilibrium mixture.

Temperature

Temperature can also affect the tautomeric ratio, with higher temperatures often favoring the less polar 2H-tautomer.[5]

Diagram of Factors Influencing Tautomeric Equilibrium

Caption: Key factors governing the 1H- and 2H-tautomer equilibrium.

Quantitative Data on Tautomeric Equilibrium

The relative stabilities and populations of the 1,2,3-triazole tautomers have been quantified through various experimental and computational methods.

| Parameter | Condition | 1H-Tautomer | 2H-Tautomer | Reference(s) |

| Relative Energy (ΔE) | Gas Phase (HF/DZ) | +14.7 kJ/mol | 0 kJ/mol | [6] |

| Relative Energy (ΔE) | Gas Phase (CCSD(T)) | +3.5–4.5 kcal/mol | 0 kcal/mol | [7] |

| Dipole Moment (μ) | Gas Phase | 4.38 D | 0.218 D | [6] |

| Tautomer Ratio (1H:2H) | Gas Phase (Room Temp.) | 1 : 1000 | Favored | [6] |

| Tautomer Ratio (1H:2H) | Aqueous Solution | Favored | 1 : 2 | [8] |

Experimental Protocols for Tautomer Analysis

The study of tautomerism in 1,2,3-triazoles relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[9]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve the 1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it influences the tautomeric ratio.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire standard one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that covers the expected chemical shift range.

-

¹³C NMR: Acquire proton-decoupled carbon spectra. Longer acquisition times are typically required.

-

-

Data Analysis:

-

In cases of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of non-exchangeable proton signals can be used to determine the tautomer ratio.

-

For fast exchange, averaged signals are observed. The chemical shifts of these averaged signals can be compared to theoretical chemical shifts calculated for each tautomer to estimate the equilibrium position.[10]

-

Variable temperature NMR studies can be performed to investigate the dynamics of the proton exchange and potentially resolve individual tautomer signals at lower temperatures.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the tautomeric forms present, particularly in the solid state.[11]

Protocol for FTIR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The N-H stretching and bending vibrations, as well as the ring stretching modes, are sensitive to the tautomeric form.

-

Comparison of the experimental spectrum with computationally predicted spectra for each tautomer can aid in the assignment of the predominant form.[11] For example, the IR spectra of 1H- and 2H-1,2,3-triazoles show distinct patterns in the fingerprint region.

-

Implications of Tautomerism

The tautomeric equilibrium of 1,2,3-triazoles has far-reaching consequences in various scientific disciplines.

Drug Development

The specific tautomeric form of a drug molecule can profoundly influence its biological activity by affecting its shape, hydrogen bonding capabilities, and overall electronic properties, which are critical for receptor binding.[2][12]

-

Receptor Interactions: The different arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-tautomers can lead to different binding modes and affinities for a biological target. For instance, a specific tautomer might be required to form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

-

Physicochemical Properties: Tautomerism affects properties such as lipophilicity, solubility, and pKa, which in turn influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug.

Diagram of Tautomerism in Drug-Receptor Binding

Caption: Differential binding of tautomers to a biological target.

Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. The tautomeric form dictates the available coordination sites and the resulting geometry and properties of the metal complexes.[13]

-

1H-Tautomer: Can act as a monodentate ligand through N3 or a bridging ligand.

-

2H-Tautomer: Can also participate in various coordination modes. The specific tautomer present can influence the electronic properties and catalytic activity of the resulting coordination complex.

Materials Science

The ability to control the tautomeric equilibrium of 1,2,3-triazoles is being explored for the development of "smart" materials with tunable properties.[5]

-

Proton Conductors: The proton transfer inherent in tautomerism makes 1,2,3-triazole derivatives promising candidates for proton-conducting materials in fuel cells.

-

Sensors: The sensitivity of the tautomeric equilibrium to the environment (e.g., solvent polarity, pH) can be harnessed to design chemical sensors.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant practical implications. A thorough understanding and the ability to predict and control the tautomeric equilibrium are crucial for the rational design of new drugs, functional materials, and catalysts. This guide provides a foundational framework for researchers and professionals working with this versatile and important heterocyclic scaffold. Further investigations into the subtle interplay of factors governing tautomerism will undoubtedly continue to unlock new applications for 1,2,3-triazoles in science and technology.

References

- 1. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment | MDPI [mdpi.com]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and coordination behaviour of this compound-4,5-dithiolates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Characterization of 1H-1,2,3-Triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms. This core structure is a key pharmacophore in a wide array of medicinally important molecules and a versatile building block in organic synthesis, largely owing to its stability and unique electronic properties. The facile construction of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further cemented its importance in medicinal chemistry, materials science, and chemical biology.

A thorough understanding of the structural and electronic characteristics of the this compound scaffold is paramount for the rational design of novel therapeutics and functional materials. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide indispensable tools for the unambiguous characterization of this heterocycle. This technical guide offers an in-depth overview of the NMR and IR spectroscopic features of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Spectroscopic Data of this compound

The spectroscopic data for this compound are summarized below. These values represent the characteristic signals that are fundamental for the identification and structural elucidation of molecules containing this heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[1] For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the protons and carbons of the heterocyclic ring.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals arising from the protons attached to the carbon atoms of the triazole ring. The chemical shifts are influenced by the electronic environment within the aromatic ring.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H4 | ~7.7 | Singlet | N/A |

| H5 | ~7.7 | Singlet | N/A |

| NH | Broad, variable | Singlet | N/A |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.

¹³C NMR Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 signal typically appears around δ ~120 ppm, while for 1,5-disubstituted isomers, the C4 signal is found at approximately δ ~133 ppm.[2]

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C4 | ~130.5 |

| C5 | ~130.5 |

Note: In the parent this compound, due to tautomerism, the C4 and C5 carbons can be chemically equivalent, leading to a single signal in the ¹³C NMR spectrum. The chemical shifts are referenced to the residual solvent signal.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3150 | Medium |

| C=C stretch | 1448-1522 | Medium |

| Ring deformation | ~1531 | Medium |

| N-N=N stretch | ~1200-1300 | Strong |

| C-H in-plane bend | ~1000-1100 | Medium |

| C-H out-of-plane bend | ~800-900 | Strong |

Note: The frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions such as hydrogen bonding.[1][5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound and its derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Record the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. The chemical shifts are reported in ppm and referenced to the solvent signal.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum.

IR Spectroscopy Protocol

The following protocol outlines the procedure for obtaining an FT-IR spectrum of a solid triazole sample:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method): If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

Instrumentation: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and report their frequencies in wavenumbers (cm⁻¹).

Visualizing Spectroscopic Workflows

Spectroscopic Characterization Workflow

The general workflow for the spectroscopic characterization of a compound like this compound involves a logical sequence of steps from sample preparation to data interpretation.

Caption: General workflow for the spectroscopic characterization of this compound.

Logical Relationships in NMR Spectral Interpretation

The interpretation of NMR spectra involves correlating different spectral parameters to deduce the molecular structure.

Caption: Logical relationships between NMR parameters and structural information.

Conclusion

The spectroscopic characterization of this compound by NMR and IR techniques provides a detailed fingerprint of its molecular structure. The data and protocols presented in this guide serve as a fundamental resource for researchers in the fields of medicinal chemistry, drug development, and materials science. An accurate interpretation of these spectra is essential for the confirmation of the triazole structure in synthesized compounds and for understanding its role in the modulation of biological activity and material properties. The continued application of these spectroscopic methods will undoubtedly facilitate the development of novel and innovative applications for this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceopen.com [scienceopen.com]

- 4. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR [m.chemicalbook.com]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1H-1,2,3-Triazole for Researchers and Drug Development Professionals

Introduction

1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms. This moiety is a cornerstone in medicinal chemistry and drug development, frequently employed as a stable linker or a pharmacophore in a wide array of therapeutic agents.[1] Its utility stems from its unique electronic properties, ability to engage in hydrogen bonding, and its general stability.[2][3] This technical guide provides a comprehensive overview of the solubility and stability of the parent this compound in common solvents, offering valuable data for researchers, scientists, and professionals in drug development.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₃ | [4] |

| Molar Mass | 69.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 23-25 °C | [4] |

| Boiling Point | 203 °C | [4] |

| pKa | 9.4 | [4] |

Solubility Profile

This compound is a polar molecule, a characteristic that dictates its solubility in various solvents. It is well-documented to be highly soluble in water and other polar solvents.[1][3] In aqueous solutions, it exists in equilibrium with its 2H-tautomer.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Polarity | Solubility |

| Water | High | Very Soluble |

| Ethanol | High | Soluble |

| Methanol | High | Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Soluble |

| Acetone | Medium | Soluble |

| Toluene | Low | Sparingly Soluble |

| Chloroform | Medium | Sparingly Soluble |

| Ethyl Acetate | Medium | Soluble |

| Hexane | Low | Insoluble |

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the literature, data for the closely related isomer, 1,2,4-triazole, can provide a useful approximation. The solubility of 1,2,4-triazole in water at room temperature is approximately 1g/100mL.[5] Given the structural similarities and polar nature of both isomers, a similar order of magnitude can be expected for this compound in polar solvents.

Stability Profile

This compound is generally considered a stable aromatic compound, resistant to hydrolysis and oxidation under standard conditions.[2] This stability is a key attribute for its widespread use in drug discovery.

Hydrolytic and Oxidative Stability

The 1,2,3-triazole ring is stable to both acidic and basic hydrolysis, as well as to oxidative and reductive conditions, which is indicative of its high degree of aromatic stabilization.[2]

Thermal Stability

While stable at ambient temperatures, this compound will undergo thermal decomposition at elevated temperatures. It is considered less thermally stable than its 1,2,4-triazole isomer. The initial step in its thermal decomposition is ring-opening.[6] At very high temperatures, around 500 °C, it undergoes flash vacuum pyrolysis, leading to the loss of molecular nitrogen (N₂) and the formation of an aziridine ring.[4]

Photochemical Stability

This compound and its derivatives can undergo photochemical decomposition.[7] The specific degradation pathways and quantum yields for the parent compound are not extensively detailed in the literature but are an important consideration for light-sensitive applications. Studies on related triazole fungicides have shown that photodegradation can occur, with the degradation kinetics following first-order models.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable solubility and stability data. The following sections outline methodologies based on established practices and regulatory guidelines.

Solubility Determination

Two common methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure clear separation of the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Protocol 2: Kinetic Solubility Determination

Objective: To determine the solubility of this compound from a concentrated stock solution, mimicking early drug discovery screening conditions.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.

-

Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a microplate format, creating a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration in the filtrate using HPLC-UV or a similar method.

Stability Testing

Stability testing is performed to understand how the quality of a substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[9][10][11][12][13]

Protocol 3: Stability Testing under Forced Degradation Conditions

Objective: To investigate the degradation pathways and intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., in 10 °C increments above the accelerated stability testing temperature).

-

Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines, including a dark control.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a research compound like this compound.

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 12. youtube.com [youtube.com]